molecular formula C28H28FN5O2 B2520034 N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1794742-19-0

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

Cat. No.: B2520034
CAS No.: 1794742-19-0
M. Wt: 485.563
InChI Key: MAPFWUPZWBAVSV-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyridinyl-oxadiazole scaffold. The 1,2,4-oxadiazole ring is substituted with a 3-methylphenyl group, while the piperidine nitrogen is connected to a 4-fluorophenyl ethyl moiety via a carboxamide bond.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-18-5-3-6-22(17-18)25-32-28(36-33-25)24-7-4-14-30-26(24)34-15-12-21(13-16-34)27(35)31-19(2)20-8-10-23(29)11-9-20/h3-11,14,17,19,21H,12-13,15-16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFWUPZWBAVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an oxadiazole unit. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been widely studied. These compounds exhibit various pharmacological effects including:

  • Anticancer Activity : Several studies have reported that 1,2,4-oxadiazole derivatives can inhibit tumor growth in vitro and in vivo.
  • Antimicrobial Properties : There is evidence suggesting that these compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.

Anticancer Activity

Recent research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines.

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as topoisomerases and histone deacetylases (HDACs) .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

A study involving the compound demonstrated its effectiveness against human colon adenocarcinoma (HT-29) and breast cancer cell lines. The IC50 values ranged from 18.17 µM to 30.14 µM across different concentrations, indicating moderate cytotoxicity when compared to standard chemotherapeutics like vinblastine .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. The compound showed activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Enterococcus faecalisModerate Inhibition
Bacillus cereusModerate Inhibition

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Scaffold Key Substituents Bioactivity Insights Reference
Target Compound Piperidine-4-carboxamide + pyridinyl-oxadiazole 4-Fluorophenyl ethyl, 3-methylphenyl-oxadiazole Hypothesized receptor binding (e.g., neurotensin receptors) due to fluorophenyl and heterocyclic motifs
ML267 () Piperazine-1-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 4-methoxypyridin-2-yl Potent bacterial phosphopantetheinyl transferase inhibitor; thioamide enhances enzyme interaction
Compound 28b () Pyrazole-carboxamide 4-Fluorophenyl, 2,6-dimethoxyphenyl Demonstrated NTS1/NTS2 receptor activity (EC₅₀ ~10–100 nM in calcium mobilization assays)
1-(4-Methoxyphenyl)... () Piperidinecarboxamide + pyrrolidinone 4-Methoxyphenyl, tetrahydro-2H-pyran-4-ylmethyl Structural similarity suggests potential CNS activity; methoxy groups may influence pharmacokinetics
5-Cyano-4-(2-furyl)... () 1,4-Dihydropyridine-carboxamide Furyl, methoxyphenyl, bromophenyl Anticipated calcium channel modulation based on dihydropyridine core

Pharmacological and Functional Insights

  • Receptor Affinity : The target compound’s 4-fluorophenyl ethyl group is analogous to fluorophenyl-containing derivatives in , which showed high affinity for neurotensin receptors (Ki <50 nM). However, the oxadiazole-pyridine linkage may alter selectivity compared to pyrazole-based analogues .
  • Enzyme Inhibition : ML267 () highlights the importance of heterocyclic thioamide groups in enzyme inhibition. Replacing oxadiazole with thiadiazole (as in ) could modulate potency against bacterial targets .
  • SAR Trends :
    • Fluorophenyl Position : Substitution at the para position (as in the target compound) enhances metabolic stability compared to ortho/meta positions .
    • Oxadiazole vs. Thiadiazole : Oxadiazole’s electronegativity may improve membrane permeability, whereas thiadiazole (e.g., ) could enhance hydrogen bonding .

Computational and Experimental Data Gaps

  • No direct binding or inhibition data for the target compound is available in the provided evidence. Predictions rely on structural similarity principles (e.g., Tanimoto/Dice similarity metrics for ligand-based screening, as per ) .
  • Contradictions arise in substituent effects: For example, methoxy groups () improve solubility but may reduce CNS penetration compared to fluorophenyl groups .

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